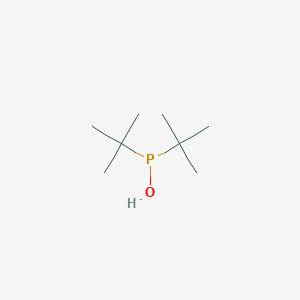DI-Tert-butylhydroxyphosphine
CAS No.: 52809-04-8
Cat. No.: VC16263369
Molecular Formula: C8H19OP
Molecular Weight: 162.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52809-04-8 |
|---|---|
| Molecular Formula | C8H19OP |
| Molecular Weight | 162.21 g/mol |
| IUPAC Name | ditert-butylphosphinous acid |
| Standard InChI | InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3 |
| Standard InChI Key | RKTKWZAIKQNOIU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)P(C(C)(C)C)O |
Introduction
Chemical Identification and Structural Features
Molecular and Structural Characteristics
DI-Tert-butylhydroxyphosphine has the molecular formula and a molar mass of 162.21 g/mol . Its structure consists of a phosphorus atom bonded to two tert-butyl groups () and one hydroxyl group (), as shown in the simplified structural representation:
The tert-butyl groups impart significant steric bulk, which influences the compound’s reactivity and stability. The phosphorus atom in DI-Tert-butylhydroxyphosphine exhibits a trigonal pyramidal geometry, typical of trivalent phosphorus compounds, with a lone pair of electrons available for coordination or chemical bonding .
Table 1: Key Identifiers of DI-Tert-butylhydroxyphosphine
| Property | Value | Source |
|---|---|---|
| CAS Number | 52809-04-8 | |
| Molecular Formula | ||
| Molar Mass | 162.21 g/mol | |
| Synonyms | Di-tert-butylphosphinous acid |
Synthesis and Preparation
Synthetic Routes
While no direct synthesis protocols for DI-Tert-butylhydroxyphosphine are documented in the provided sources, its preparation can be inferred from methods used for analogous phosphine derivatives. For example, di-tert-butyl phosphite (CAS 13086-84-5) is synthesized via refluxing dimethyl phosphite with tert-butanol in the presence of calcium hydroxide under inert conditions . A similar approach—substituting phosphite precursors with phosphorus trichloride or related intermediates—might yield DI-Tert-butylhydroxyphosphine. Key steps would involve:
-
Nucleophilic substitution: Reacting tert-butanol with a phosphorus precursor (e.g., ) to form tert-butyl-phosphorus intermediates.
-
Hydrolysis: Controlled hydrolysis to introduce the hydroxyl group while preserving the tert-butyl substituents .
Challenges in Synthesis
The steric hindrance imposed by the tert-butyl groups complicates the synthesis of DI-Tert-butylhydroxyphosphine. Side reactions, such as oxidation or disproportionation, are common in bulky phosphine systems, necessitating stringent inert atmospheric conditions and low-temperature regimes .
Physicochemical Properties
Chemical Reactivity
The compound’s reactivity is dominated by two functional groups:
-
Phosphorus center: The lone pair on phosphorus enables coordination to transition metals, making DI-Tert-butylhydroxyphosphine a potential ligand in organometallic chemistry.
-
Hydroxyl group: The moiety allows for hydrogen bonding and acid-base reactions, which could facilitate its use in catalytic systems or as a precursor for further functionalization .
Applications in Coordination Chemistry
Ligand Behavior in Transition Metal Complexes
Phosphine ligands with bulky substituents, such as tert-butyl groups, are prized in catalysis for their ability to stabilize low-coordination metal centers and modulate electronic environments . While DI-Tert-butylhydroxyphosphine itself is not explicitly cited in coordination studies, its structural analogs—e.g., di(tert-butyl)phosphine—demonstrate strong σ-donor and weak π-acceptor characteristics, which enhance catalytic activity in cross-coupling reactions .
Comparative Analysis with Related Ligands
DI-Tert-butylhydroxyphosphine’s hydroxyl group distinguishes it from conventional phosphine ligands. This functionality could enable unique metal-ligand interactions, such as hydrogen bonding with substrates or participation in proton-coupled electron transfer processes. Recent advances in graph neural networks for predicting metal-ligand coordination highlight the potential for computational screening to identify novel applications for such ligands .
Table 2: Comparison of Phosphine Ligands
| Ligand | Structure | Key Features |
|---|---|---|
| DI-Tert-butylhydroxyphosphine | Bulky, hydroxyl-functionalized | |
| Di(tert-butyl)phosphine | Strong σ-donor, air-sensitive | |
| Triphenylphosphine | Moderate steric bulk, π-acceptor |
Future Directions and Research Gaps
Unexplored Synthetic Applications
The hydroxyl group in DI-Tert-butylhydroxyphosphine presents opportunities for developing bifunctional ligands that combine phosphine donor sites with hydrogen-bonding motifs. Such ligands could advance asymmetric catalysis or supramolecular chemistry.
Computational Modeling
Machine learning frameworks, as demonstrated in recent studies on metal-ligand coordination, could predict DI-Tert-butylhydroxyphosphine’s behavior in novel catalytic cycles or materials . Targeted DFT studies would further elucidate its electronic structure and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume